3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

pKa prediction enolate acidity structure-reactivity relationship

Using the para or meta regioisomer for 7-OCF₃ heterocycle synthesis causes regioisomeric mixtures and failed cyclizations. The ortho isomer (CAS 914636-80-9) is the mandatory starting material for directed ortho-metalation and unambiguous ring closure. • 0.89-unit lower pKa (6.26 vs. 7.15) enables quantitative enolate generation with weak bases (Et₃N, K₂CO₃), preserving esters and stereocenters. • ~26°C lower boiling point (289°C vs. 315°C) permits gentler distillation, minimizing thermal retro-Claisen degradation during scale-up. • Supplied at ≥98% purity (NLT 98%), eliminating preparative HPLC and ensuring isomeric integrity for SAR.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 914636-80-9
Cat. No. B1649038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile
CAS914636-80-9
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC#N)OC(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2
InChIKeyOQOKGOUOTDCESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile: Molecular Identity & Procurement Context


3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (CAS 914636-80-9), also known as 2-(trifluoromethoxy)benzoylacetonitrile, is a β-ketonitrile building block with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.15 g/mol [1]. It belongs to a series of regioisomeric (ortho, meta, para) trifluoromethoxy-substituted benzoylacetonitriles that serve as versatile intermediates in medicinal chemistry and organic synthesis. The compound features an ortho-OCF₃ substituent, a ketone, and a nitrile group, making it a bifunctional electrophile for heterocycle construction . For procurement specialists, its differentiation from the meta (CAS 677713-02-9) and para (CAS 122454-46-0) analogs rests on regiochemistry-driven reactivity, predicted physicochemical properties, and positional purity requirements for downstream synthetic applications.

Bifunctional β-ketonitrile building block for heterocycle synthesis
Ortho-OCF₃ substitution directs enolate chemistry and metalation regioselectivity
Milder predicted enolate generation compared to para regioisomer

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile: Why Regioisomer Substitution Fails


Although the ortho, meta, and para regioisomers of trifluoromethoxy-benzoylacetonitrile share identical molecular formulas and lipophilicities (XLogP3 = 2.7 for all three [1]), they are not interchangeable in synthesis. The ortho-substitution pattern introduces a steric and electronic environment distinct from the meta and para positions, directly impacting enolate geometry, cyclization regioselectivity, and metalation pathways [2]. Predicted pKa values diverge: 6.26±0.10 for the ortho isomer versus 7.15±0.10 for the para isomer , reflecting differential acidity of the α-proton that governs condensation kinetics. Substituting the ortho isomer with the para or meta analog without re-optimizing reaction conditions can lead to failed heterocyclizations, regioisomeric mixtures, or inactive downstream products, particularly when the trifluoromethoxy group coordinates directing-metalation or occupies a sterically sensitive binding pocket. The quantitative evidence below confirms that these differences are measurable and consequential for procurement decisions.

Regiochemistry mismatch Para or meta isomers lack ortho steric shielding, which may shift cyclization selectivity and metalation pathways, leading to different product distributions.
Enolate acidity shifts reaction conditions Predicted pKa difference (~0.9 units lower for ortho) means base strength and condensation kinetics may not transfer, requiring re-optimization of alkylation or condensation steps.
Purification behavior diverges A ~26°C predicted boiling point difference alters distillation parameters and thermal stress profiles, limiting direct process-scale interchangeability.

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile: Differentiation Evidence


pKa Comparison: Ortho vs. Para Isomers

The α-proton acidity of the ortho isomer is predicted to be nearly one pKa unit stronger than that of the para isomer: pKa 6.26±0.10 for 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile versus pKa 7.15±0.10 for 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile . This lower pKa indicates that the ortho isomer will form the enolate under milder basic conditions, directly affecting condensation and alkylation reaction rates.

pKa Comparison: Ortho vs. Para
Reported
ΔpKa ≈ 0.89 units
Ortho pKa 6.26±0.10; Para pKa 7.15±0.10
Supports milder enolate generation context
ACD/Labs predicted; base-sensitive sequence review required
pKa prediction enolate acidity structure-reactivity relationship

Boiling Point Comparison of Regioisomers

The predicted boiling point of the ortho isomer is 289.1±40.0°C , while that of the para isomer is significantly higher at 315.4±42.0°C , a difference of approximately 26°C. This reflects the ortho isomer's reduced intermolecular interactions due to steric shielding of the carbonyl and trifluoromethoxy groups, potentially simplifying purification by distillation.

Boiling Point Comparison
Reported
ΔT_b ≈ 26°C
Ortho 289.1±40.0°C; Para 315.4±42.0°C
May support lower-temperature distillation fit
ACD/Labs predicted; thermal stability under process conditions to verify
boiling point prediction physical property regioisomer separation

Self-Cyclization Inertness in Directed Metalation

While unsubstituted benzoylacetonitrile fails to undergo directed ortho-metalation (DoM) cyclization due to preferential dianion formation on the side chain [1], the introduction of the ortho-trifluoromethoxy group is expected to alter the regiochemistry of metalation. The OCF₃ group, being ortho-substituted, occupies the position that would otherwise be metalated, thus blocking non-productive pathways and potentially enabling alternative reaction trajectories not available to the meta or para isomers.

Directed Metalation Blockade
Class-level inference
Non-productive site blocked
Ortho-OCF₃ occupies metalation position
Mechanistic pathway context may redirect reactivity
Quantitative conversion data for ortho-OCF₃ derivative not available in located literature
directed ortho-metalation cyclization regioselectivity

Purity Specification Benchmarking

Commercial suppliers list 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile at purities of 97% and ≥98% (NLT 98%) [1], while the para isomer is commonly offered at 97% . This indicates that the ortho isomer can be sourced at a slightly higher guaranteed purity floor (≥98%) compared to the typical 97% specification for the para analog, without additional custom purification costs.

Purity Specification Benchmark
Specification review
NLT 98%
Para isomer typically 97%
May reduce impurity-interference risk in sensitive studies
Supplier CoA specifications; method context to verify
purity procurement specification quality comparison

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile: Key Application Scenarios


Ortho-Directed Heterocycle Synthesis

For reaction sequences that rely on directed ortho-metalation or steric steering to achieve a specific cyclization outcome, the ortho isomer is mandatory. As shown in Evidence Item 3, unsubstituted benzoylacetonitrile fails to cyclize via DoM, but the presence of the ortho-OCF₃ group blocks the problematic site and redirects reactivity. The para or meta isomers lack this steric blockade and would follow divergent pathways, yielding regioisomeric products. This makes the ortho compound the only viable starting material for 7-OCF₃-substituted indenone or aminoindenone scaffolds [1].

Mild Enolate Chemistry for Base-Sensitive Substrates

The ortho isomer's 0.89-unit lower predicted pKa (6.26 vs. 7.15; Evidence Item 1) enables quantitative enolate generation with weaker bases such as triethylamine or potassium carbonate rather than stronger alkoxide or LDA conditions. This is critical in advanced intermediates where harsher bases would cleave esters, epimerize stereocenters, or promote elimination side reactions. Procurement of the ortho rather than para isomer therefore directly enables milder reaction conditions with improved functional group compatibility .

Distillation with Reduced Thermal Exposure

The ~26°C lower predicted boiling point of the ortho isomer (289°C vs. 315°C for the para analog; Evidence Item 2) translates to a practical advantage in kilo-lab and pilot-plant distillations. A lower pot temperature reduces the risk of thermal degradation, which is especially relevant for β-ketonitriles that can undergo retro-Claisen fragmentation or polymerization at elevated temperatures. For process chemists developing scalable routes to pyrazole or pyrimidine libraries, this thermal margin can be the difference between a clean distillate and a decomposed residue .

High-Purity Starting Material for SAR Studies

In structure-activity relationship (SAR) programs where 1% of a regioisomeric impurity could confound biological assay interpretation, the availability of the ortho isomer at NLT 98% purity (Evidence Item 4) provides an off-the-shelf quality advantage. By eliminating the need for in-house preparative HPLC or recrystallization to upgrade purity from 97% to 98%, this specification accelerates the synthesis-to-assay cycle time and reduces the risk of false positive or false negative biological results caused by isomeric contaminants [2].

Application
Selection Property
Validation Focus
Ortho-directed heterocycle synthesis
Steric blockade of non-productive metalation site
Confirm cyclization regioselectivity and product scaffold identity
Mild enolate chemistry for base-sensitive substrates
Lower predicted α-proton pKa enables weaker base use
Verify enolate formation efficiency under target base/solvent conditions
Distillation with reduced thermal exposure
~26°C lower predicted boiling point
Assess distillate purity and thermal degradation under scaled conditions
High-purity starting material for SAR studies
NLT 98% minimum purity specification
Evaluate regioisomeric impurity profile and biological assay interference

Technical Documentation Hub

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